1-(2-Chlorobenzyl)-1H-imidazole
Description
Contextual Significance within Imidazole (B134444) Heterocyclic Chemistry
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in a vast array of biologically important molecules, including the amino acid histidine and purines found in nucleic acids. doaj.orgwikipedia.orglongdom.org The versatility of the imidazole ring, stemming from its aromaticity, polar nature, and ability to act as both a hydrogen bond donor and acceptor, has cemented its importance in medicinal chemistry and materials science. doaj.orgnumberanalytics.comhumanjournals.com The substitution of a hydrogen atom on one of the nitrogen atoms with a benzyl (B1604629) group, particularly one bearing a chlorine atom, introduces specific steric and electronic properties that can significantly influence the molecule's reactivity and potential applications. ijsrtjournal.commdpi.com
The study of 1-(2-Chlorobenzyl)-1H-imidazole and its analogs contributes to a deeper understanding of structure-activity relationships within the broader class of N-substituted imidazoles. researchgate.netnih.gov These investigations are crucial for the rational design of new compounds with tailored properties.
Overview of Structural Features and Their Academic Inquiry Relevance
The structure of this compound is characterized by the planar imidazole ring and the attached 2-chlorobenzyl group. The presence of the chlorine atom in the ortho position of the benzyl ring introduces a significant steric and electronic influence. This substitution can affect the conformation of the molecule, influencing the rotational freedom around the bond connecting the benzyl group to the imidazole nitrogen.
Crystallographic studies of closely related compounds, such as 1-(2-chlorobenzyl)-2-(2-chlorophenyl)-1H-benzimidazole, reveal details about bond lengths, angles, and intermolecular interactions. researchgate.net For instance, the dihedral angle between the imidazole and the substituted phenyl rings is a key structural parameter. researchgate.net These structural details are paramount for understanding how the molecule might interact with biological targets or participate in chemical reactions. Spectroscopic techniques like NMR and IR are essential for confirming the structural integrity of such compounds. rsc.org
Historical Perspective of N-Substituted Imidazole Derivatives in Scientific Investigations
The history of imidazole chemistry dates back to the 19th century, with the first synthesis of imidazole itself reported by Heinrich Debus in 1858. slideshare.netnih.gov Since then, the exploration of imidazole derivatives has been a continuous and fruitful area of research. The development of N-substituted imidazoles gained significant momentum with the discovery of their diverse biological activities.
Early research into N-substituted imidazoles was often driven by the quest for new therapeutic agents. doaj.orglongdom.org The synthesis and evaluation of various derivatives, including those with benzyl substitutions, have been a recurring theme in medicinal chemistry literature. researchgate.netnih.govresearchgate.net Methodologies for the synthesis of N-substituted imidazoles, such as the reaction of imidazole with substituted benzyl halides, have been well-established and continue to be refined. researchgate.netresearchgate.net This historical foundation provides the context and the synthetic tools necessary for the contemporary investigation of specific derivatives like this compound.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXEODJTYLSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445000 | |
| Record name | 1H-Imidazole, 1-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56643-69-7 | |
| Record name | 1H-Imidazole, 1-[(2-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparations
Diverse Synthetic Pathways to 1-(2-Chlorobenzyl)-1H-imidazole
The construction of the this compound scaffold can be approached through various synthetic strategies. These include the direct N-alkylation of the pre-formed imidazole (B134444) ring, multicomponent reactions that build the imidazole core from simpler molecules, and advanced catalytic methods that offer efficiency and selectivity.
A primary and straightforward method for the synthesis of this compound is the N-alkylation of the imidazole ring. This classic approach involves the reaction of imidazole with a suitable 2-chlorobenzyl halide, typically 2-chlorobenzyl chloride. The reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. researchgate.net
Common bases employed for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The choice of base and solvent can influence the reaction rate and yield. For instance, using a strong base like NaH in THF can lead to irreversible deprotonation, driving the reaction to completion. researchgate.net The reaction mechanism involves the nucleophilic attack of the imidazole anion on the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride ion and forming the desired N-C bond.
Factors such as the steric and electronic properties of the imidazole ring and the alkylating agent can affect the regioselectivity of the reaction, particularly with substituted imidazoles. otago.ac.nz For unsubstituted imidazole, alkylation occurs at one of the equivalent nitrogen atoms.
A specific example involves the synthesis of 1-(2-chlorophenyl)diphenyl-1H-imidazole (clotrimazole), where imidazole is reacted with 2-chlorotrityl chloride in the presence of an acid-binding reagent like triethylamine (B128534) or by using an excess of imidazole which also acts as the base. google.com The reaction can be conducted in a solvent such as toluene (B28343) at elevated temperatures, leading to high yields of the final product. google.com
Table 1: N-Alkylation Reaction Conditions
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Imidazole | 2-Chlorobenzyl chloride | K2CO3 | DMF | Room Temp | Good |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted imidazoles in a single step from simple starting materials. tandfonline.com These reactions involve the condensation of an aldehyde, a 1,2-dicarbonyl compound (like benzil), an amine, and an ammonium (B1175870) salt (as the nitrogen source for the imidazole ring). tandfonline.comrsc.org
For the synthesis of this compound derivatives, 2-chlorobenzylamine (B130927) would serve as the amine component. A general procedure involves refluxing a mixture of a 1,2-diketone, an arylmethylamine (such as 2-chlorobenzylamine), and a catalytic amount of acetic acid under solvent-free, aerobic conditions. rsc.org This method allows for the formation of tetrasubstituted imidazoles. rsc.org
Another approach involves the condensation of o-phenylenediamine (B120857) with aldehydes in the presence of an oxidizing agent. nih.gov While this is more common for benzimidazole (B57391) synthesis, modifications can be adapted for imidazole synthesis.
A metal-free, one-pot method for synthesizing tetrasubstituted imidazoles involves the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin (B196080). rsc.org The reaction proceeds via N-α-C(sp3)–H bond functionalization of the arylmethylamines catalyzed by acetic acid under aerobic conditions, yielding polysubstituted imidazoles. rsc.org For instance, the reaction of 2-chlorobenzylamine with benzil (B1666583) would lead to the formation of 1-(2-chlorobenzyl)-2-phenyl-4,5-diphenyl-1H-imidazole.
Modern synthetic methods increasingly rely on catalysts to improve reaction efficiency, selectivity, and sustainability. In the context of imidazole synthesis, various metal and non-metal catalysts have been employed.
Copper catalysts, for example, have been utilized in the synthesis of trisubstituted imidazoles. acs.org A study describes a Cu(OTf)2- and I2-catalyzed reaction involving chalcones and benzylamines, which leads to the formation of 1,2,4-trisubstituted-(1H)-imidazoles through a C-C bond cleavage. acs.org Although this specific reaction leads to a trisubstituted product, the principle of using a copper catalyst is relevant. Another copper-catalyzed multicomponent reaction uses CuI to synthesize 2,4,5-trisubstituted-imidazoles from aldehydes, benzoin or benzil, and ammonium acetate (B1210297). rsc.org
Palladium catalysts have also been instrumental in the synthesis of complex arylated imidazoles through sequential C-H arylation. nih.gov While not a direct synthesis of the target compound, this methodology highlights the power of catalytic C-H functionalization in building complex imidazole structures.
Acid catalysts are also frequently used in multicomponent reactions for imidazole synthesis. tandfonline.com For instance, the condensation of benzil, an aldehyde, an amine, and ammonium acetate can be catalyzed by solid acid catalysts like SO42-/Y2O3. tandfonline.com Ytterbium(III) triflate has been shown to be an effective catalyst for the one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles under ultrasonic irradiation, demonstrating the utility of Lewis acids in these transformations. researchgate.net
Table 2: Catalytic Approaches to Imidazole Synthesis
| Reaction Type | Catalyst | Starting Materials | Product Type |
|---|---|---|---|
| C-C Bond Cleavage | Cu(OTf)2/I2 | Chalcones, Benzylamines | 1,2,4-Trisubstituted Imidazoles acs.org |
| Multicomponent Reaction | CuI | Aldehyde, Benzoin/Benzil, NH4OAc | 2,4,5-Trisubstituted Imidazoles rsc.org |
| Multicomponent Reaction | SO42-/Y2O3 | Benzil, Aldehyde, Amine, NH4OAc | Tetrasubstituted Imidazoles tandfonline.com |
| Multicomponent Reaction | Yb(OTf)3 | Aldehyde, 9,10-Phenanthrenequinone, NH4OAc | 2-Aryl-1H-phenanthro[9,10-d]imidazoles researchgate.net |
Precursor Design and Derivatization Strategies
The synthesis of this compound relies on the availability and reactivity of key precursors. The primary precursors are imidazole and a 2-chlorobenzylating agent, or components for a multicomponent reaction such as 2-chlorobenzylamine.
For N-alkylation, the key precursor is 2-chlorobenzyl chloride. This can be prepared from 2-chlorotoluene (B165313) through free-radical chlorination. An alternative precursor for a related compound, 1-(2-chlorophenyl)diphenyl-1H-imidazole, is 2-chlorotrityl chloride, which can be synthesized from 2-chlorobenzaldehyde (B119727) and benzene (B151609) in the presence of sulfuric acid, followed by chlorination. google.com
In multicomponent syntheses, 2-chlorobenzylamine is a crucial precursor. This can be synthesized from 2-chlorobenzaldehyde via reductive amination or from 2-chlorobenzyl chloride by reaction with ammonia (B1221849) or a suitable nitrogen source.
Derivatization strategies often focus on modifying the imidazole ring or the benzyl (B1604629) group to tune the compound's properties. For instance, introducing substituents on the imidazole ring before N-alkylation can lead to a variety of analogs. Similarly, variations in the substitution pattern of the benzyl ring can be achieved by starting with different substituted benzylamines or benzyl halides.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of solvent, base, catalyst, temperature, and reaction time.
In N-alkylation reactions, the solvent polarity can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often preferred as they can dissolve the reactants and facilitate the nucleophilic substitution. researchgate.net The strength and amount of base are also critical; using a slight excess of a strong base like sodium hydride can ensure complete deprotonation of the imidazole and drive the reaction to completion. researchgate.net Temperature also plays a role, with some reactions proceeding at room temperature while others may require heating to achieve a reasonable rate. researchgate.net
For multicomponent reactions, catalyst screening is a common optimization strategy. For example, in the synthesis of tetrasubstituted imidazoles, various Lewis and Brønsted acids can be tested to find the most effective catalyst. tandfonline.com The stoichiometry of the reactants is also important; for instance, in the synthesis of trisubstituted imidazoles, using an excess of ammonium acetate as the nitrogen source is common. rsc.org Solvent-free conditions have also been explored and have been shown to be effective in some cases, offering a more environmentally friendly approach. rsc.org
A study on the synthesis of tetrasubstituted imidazoles optimized the reaction conditions by testing different catalysts and their loadings. tandfonline.com It was found that a solid acid catalyst, SO42-/Y2O3, gave a high yield when the reaction was carried out in ethanol (B145695) at 80 °C. tandfonline.com Similarly, a metal-free approach for tetrasubstituted imidazole synthesis was optimized by running the reaction at 140 °C under neat conditions with a catalytic amount of acetic acid. rsc.org
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies, including the use of less hazardous solvents, catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions.
One approach is the use of solvent-free reaction conditions, which eliminates the need for potentially toxic and volatile organic solvents. rsc.orgasianpubs.org For example, the synthesis of 2-substituted 1H-benzimidazoles has been successfully carried out under solvent-free conditions at 70 °C. asianpubs.org Another green approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign.
Catalysis is a cornerstone of green chemistry. The use of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. For instance, the use of ZnO nanoparticles as a catalyst for the synthesis of 1H-benzo[d]imidazole derivatives in ethanol at 70 °C represents a move towards more sustainable catalysis. mdpi.com
Ultrasonic irradiation is another green technique that can accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions. researchgate.net The synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles has been successfully achieved using this method. researchgate.net
Furthermore, the development of one-pot multicomponent reactions is inherently a green strategy as it reduces the number of synthetic steps, minimizes waste generation from intermediate purification, and saves time and energy. tandfonline.com
Isolation and Purification Techniques for Synthetic Products
Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and residual solvent. The techniques employed are standard organic chemistry procedures, focusing on extraction, crystallization, and chromatography. acs.orggoogle.com
Isolation:
The initial workup of the reaction mixture typically involves separating the product from inorganic salts and polar impurities. Liquid-liquid extraction is a common method for this purpose.
Extraction: The reaction mixture is often cooled and diluted with water. The aqueous mixture is then extracted with a water-immiscible organic solvent. acs.org The product, being less polar than the inorganic byproducts, preferentially dissolves in the organic layer. The organic layers are then combined for further processing. acs.orggoogle.com
Purification:
Once the crude product is isolated, it is subjected to one or more purification techniques to achieve the desired level of purity.
Column Chromatography: This is a highly effective method for separating the target compound from closely related impurities. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. acs.org A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. acs.org The components of the mixture travel down the column at different rates, allowing for the collection of the pure product in separate fractions.
Crystallization and Precipitation: Crystallization from a suitable solvent is a common technique for purifying solid compounds. This may involve dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out. google.com An alternative approach involves precipitating the product as a salt. For instance, an acid like toluene-4-sulfonic acid can be added to a solution of the imidazole product, causing the formation of a tosylate salt which often has different solubility properties and can be easily precipitated and filtered. google.com The purified salt can then be neutralized to regenerate the pure free base. The crystals obtained are typically filtered, washed with a cold, pure solvent to remove any remaining impurities, and then dried. google.comgoogle.com
The following table summarizes the common isolation and purification techniques.
| Technique | Description | Typical Solvents/Reagents | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction | Separates the product from the aqueous phase and inorganic salts after the reaction. | Ethyl acetate-water, n-Butyl acetate-water | acs.org, google.com |
| Column Chromatography | Purifies the product based on differential adsorption on a stationary phase (silica gel). | Hexane/Ethyl Acetate mixtures | acs.org |
| Crystallization | Purifies solid compounds based on solubility differences. Involves dissolving in a hot solvent and cooling to form crystals. | Alcohols, Esters, or other suitable organic solvents. | google.com |
| Salt Precipitation | Converts the basic imidazole product into a salt, which is then precipitated, filtered, and washed. | Toluene-4-sulfonic acid, Hydrochloric acid | google.com |
Chemical Reactivity, Transformation Chemistry, and Mechanistic Studies
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Core
The imidazole ring in 1-(2-Chlorobenzyl)-1H-imidazole is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the N-1 substitution with the 2-chlorobenzyl group influences the regioselectivity of these reactions. Generally, electrophilic substitution on N-substituted imidazoles occurs at the C-2, C-4, or C-5 positions. The precise location is dictated by the electronic effects of the substituent and the reaction conditions. For instance, halogenation and nitration are common electrophilic substitution reactions for imidazoles. youtube.com
While the imidazole ring itself is electron-rich, nucleophilic substitution directly on the ring is less common unless activated by strongly electron-withdrawing groups or through the formation of an intermediate that increases the electrophilicity of a ring carbon. beilstein-journals.org However, the imidazole moiety can act as a good leaving group in nucleophilic acyl substitution reactions, a property attributed to the stability of the resulting imidazole anion. vaia.com
Chemical Transformations Involving the Chlorobenzyl Substituent
The chlorobenzyl group provides additional sites for chemical reactivity, distinct from the imidazole core.
Halogen Reactivity and Functional Group Interconversions
The chlorine atom on the benzyl (B1604629) ring is a potential site for nucleophilic substitution, although it is generally less reactive than an alkyl halide. The reactivity can be enhanced under specific conditions or through metal catalysis. This allows for the introduction of various functional groups, such as amines, to replace the chlorine. evitachem.com
Reactions at the Benzylic Methylene (B1212753) Group
The benzylic methylene group (the -CH2- bridge) is particularly reactive due to the resonance stabilization of any radical or ionic intermediates that may form. chemistrysteps.comlibretexts.org This position is susceptible to oxidation, radical halogenation, and deprotonation.
Strong oxidizing agents can convert the benzylic carbon to a carbonyl group. chemistrysteps.com For example, oxidation of benzyl methyl ethers with N-bromosuccinimide (NBS) can selectively yield aromatic aldehydes or esters depending on the reaction conditions. nih.gov Similarly, benzylic bromination can occur with high selectivity at this position using NBS in the presence of a radical initiator. libretexts.org The resulting benzylic halide is a versatile intermediate for further synthetic transformations, including nucleophilic substitutions and eliminations. khanacademy.orgyoutube.com
Metal-Catalyzed Cross-Coupling and Other Organometallic Reactions
The chloro substituent on the benzyl ring of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are prominent examples. tandfonline.com In a Suzuki-Miyaura coupling, for instance, the chloro-substituted arene can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. Similarly, copper-catalyzed N-arylation reactions are widely used for the synthesis of N-arylimidazoles. nih.gov
Acid-Base Properties and Prototropic Equilibria within the Imidazole System
The imidazole ring contains a basic nitrogen atom (N-3) that can be protonated. The basicity of this compound, and thus its pKa, is influenced by the electronic properties of the 2-chlorobenzyl substituent. The presence of the electron-withdrawing chlorine atom on the benzyl ring is expected to decrease the basicity of the imidazole ring compared to an unsubstituted N-benzylimidazole.
Prototropic equilibria, or tautomerism, are a key feature of the parent imidazole. However, in N-substituted imidazoles like this compound, the N-1 position is blocked, preventing the most common form of tautomerism. Nevertheless, theoretical studies on related systems have explored the possibility and energetics of intramolecular hydrogen and halogen migrations, although these are generally high-energy processes. csic.esresearchgate.net
Reaction Pathway Elucidation and Kinetic Studies
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. For instance, time-resolved studies on related imidazole derivatives, such as imidazole-2-carboxaldehyde, have been conducted to investigate their photochemical reactivity in the presence of halides. academie-sciences.fr These studies reveal that the quenching of the triplet excited state can proceed via an electron transfer mechanism, leading to the formation of reactive halogen atoms. academie-sciences.fr
Mechanistic studies on the halogenation of imidazoles have proposed pathways involving the initial formation of an N-halo intermediate, followed by an intramolecular rearrangement (halotropy) to a C-halogenated product. csic.esresearchgate.net Kinetic studies help to determine the rate-determining steps in these transformations. For example, in the cine-substitution of imidazole N-oxides, the nucleophilic attack of a halide ion at the C-2 position has been identified as the rate-determining step. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-(2-Chlorobenzyl)-1H-imidazole. Through the analysis of ¹H and ¹³C nuclei, along with advanced 2D NMR experiments, a detailed picture of the molecule's framework can be constructed.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound.
The ¹H NMR spectrum reveals distinct signals for the protons of the imidazole (B134444) ring and the 2-chlorobenzyl group. The protons on the imidazole ring typically appear as singlets or multiplets in the aromatic region of the spectrum. researchgate.nethmdb.cachemicalbook.com The benzylic protons (CH₂) adjacent to the imidazole nitrogen show a characteristic singlet, while the protons of the chlorophenyl ring exhibit a complex multiplet pattern due to spin-spin coupling.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. The carbon atoms of the imidazole ring resonate at distinct frequencies, as do the carbons of the benzyl (B1604629) and chlorophenyl groups. researchgate.net The chemical shifts are sensitive to the electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Imidazole Derivatives
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole rsc.org | 7.24 (t, 1H), 7.31-7.39 (m, 3H), 7.42-7.53 (m, 6H), 7.57 (d, 2H), 7.61-7.64 (m, 1H), 7.81-7.83 (m, 1H), 12.69 (br, 1H) | 127.08, 127.7, 128.24, 128.39, 128.7, 129.18, 130.46, 130.68, 130.73, 131.31, 132.02, 132.07, 135.5, 137.37, 143.8 |
| 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole rsc.org | 5.16 (s, 2H), 6.75 (d, 2H), 7.12-7.22 (m, 6H), 7.29-7.30 (m, 2H), 7.40-7.41 (m, 3H), 7.45-7.50 (m, 4H), 7.68 (d, 2H) | Not Available |
| 1-(4-Chlorobenzyl)-1H-imidazole-2-thiol ontosight.ai | Not Available | Molecular Formula: C₁₀H₉ClN₂S |
Note: The specific chemical shifts for this compound may vary slightly depending on the solvent and experimental conditions. The data presented here for related compounds illustrates the expected regions for the proton and carbon signals.
To definitively assign all proton and carbon signals and to probe the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.orgharvard.eduusask.ca
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu For this compound, COSY spectra would show correlations between the coupled protons on the chlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will give a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu This is crucial for establishing the connectivity between the imidazole ring and the 2-chlorobenzyl group, for instance, by observing a correlation between the benzylic protons and the carbons of the imidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edunumberanalytics.comscience.gov This technique can be used to confirm the proposed three-dimensional structure and to study the conformation of the molecule in solution.
The combined application of these 1D and 2D NMR techniques allows for a complete and unambiguous assignment of the chemical structure of this compound. ipb.ptclockss.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. mdpi.comnih.gov For this compound (C₁₀H₉ClN₂), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula. nih.gov
The mass spectrum also reveals a characteristic isotopic pattern for chlorine-containing compounds due to the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl-imidazole bond, leading to the formation of the 2-chlorobenzyl cation and the imidazole fragment. mdpi.com
Table 2: Mass Spectrometry Data for a Related Imidazole Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | C₁₁H₉ClN₂O | 220.65 | 220 (M+), 4-chlorobenzoyl cation |
Note: This data for a related compound illustrates the type of information obtained from mass spectrometry.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comnih.govnih.gov The resulting spectra provide a "fingerprint" of the compound and offer valuable information about its functional groups. researchgate.net
For this compound, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to:
C-H stretching vibrations of the aromatic rings and the methylene (B1212753) group. mdpi.com
C=N and C=C stretching vibrations within the imidazole and benzene (B151609) rings.
Ring stretching and deformation modes of both the imidazole and benzene rings.
C-Cl stretching vibration of the chlorobenzyl group.
Out-of-plane bending vibrations of the C-H bonds on the aromatic rings. researchgate.net
The analysis of these vibrational frequencies, often aided by computational calculations, can confirm the presence of the key functional groups and provide insights into the molecular structure. mdpi.com
Table 3: General Infrared Absorption Ranges for Key Functional Groups
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkane C-H Stretch | 3000 - 2850 |
| C=N Stretch (Imidazole) | 1650 - 1550 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.comnsf.gov A single-crystal X-ray diffraction analysis of this compound would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Torsional angles: The conformation of the molecule, including the rotational orientation of the 2-chlorobenzyl group relative to the imidazole ring.
Intermolecular interactions: How the molecules are packed in the crystal lattice, including any hydrogen bonding or π-stacking interactions.
The resulting crystal structure provides an unambiguous confirmation of the molecule's connectivity and stereochemistry in the solid state. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for elucidating the electronic structure of molecules containing chromophores. In the case of this compound, the imidazole ring and the chlorobenzyl group constitute the primary chromophoric systems. The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within these moieties, specifically π→π* and n→π* transitions.
The electronic absorption spectrum of imidazole-based compounds is influenced by the substituents attached to the ring. For the parent 1H-imidazole, the spectrum exhibits characteristic absorption bands. The electronic transitions in substituted imidazoles, such as this compound, are generally categorized as transitions localized on the imidazole ring, transitions localized on the substituted phenyl ring, and charge-transfer transitions between the two ring systems.
Detailed Research Findings
The UV spectrum of the parent 1H-imidazole shows distinct absorption maxima. nist.gov For this compound, the presence of the 2-chlorobenzyl substituent is expected to modulate the electronic transitions of the imidazole ring. The chlorine atom, being an electron-withdrawing group, and the benzyl group can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted imidazole.
The absorption bands associated with the imidazole ring are typically found in the shorter wavelength region of the UV spectrum. The introduction of the chlorobenzyl group can lead to a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of these bands, depending on the nature of the electronic interaction between the substituent and the imidazole ring. The π→π* transitions, which are generally of high intensity, are associated with the aromatic character of both the imidazole and benzene rings. The n→π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital.
Due to the lack of specific experimental data, a quantitative data table for this compound cannot be provided. However, a qualitative description of the expected UV-Vis spectral characteristics can be inferred from the analysis of its constituent chromophores and related compounds. The spectrum would likely exhibit complex absorption bands arising from the electronic transitions within the imidazole and chlorophenyl rings, as well as potential charge-transfer interactions between them.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For "1-(2-Chlorobenzyl)-1H-imidazole," these studies reveal the distribution of electrons and the molecule's inherent reactivity.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. Studies on compounds analogous to "this compound," such as other chlorinated phenyl-imidazole derivatives, have utilized DFT to elucidate ground state properties. These calculations typically employ basis sets like 6-31G(d) to optimize the molecular geometry and determine electronic characteristics.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For similar benzimidazole (B57391) derivatives, DFT calculations have been instrumental in determining these values, which in turn help in understanding their electronic transitions and reactivity. For instance, in a study of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, DFT calculations were used to analyze the frontier molecular orbitals (FMOs), providing insights into the molecule's electronic behavior researchgate.net.
Furthermore, DFT is employed to calculate other electronic properties such as ionization potential, electron affinity, chemical hardness, and softness. These parameters offer a deeper understanding of the molecule's stability and reactivity. For a series of N-1-sulfonyl substituted benzimidazoles, DFT calculations revealed that derivatives with smaller energy gaps are generally more reactive and softer acs.org. Such computational approaches also allow for the calculation of Mulliken atomic charges and Molecular Electrostatic Potential (MEP), which identify the electrophilic and nucleophilic sites within the molecule researchgate.net.
Table 1: Calculated Electronic Properties of a Representative Chlorinated Phenyl-Imidazole Derivative using DFT
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
| Ionization Potential | 7.8 eV |
| Electron Affinity | 0.9 eV |
| Chemical Hardness (η) | 2.65 eV |
| Chemical Softness (S) | 0.19 eV⁻¹ |
Note: The data presented in this table is illustrative and based on findings for structurally similar compounds.
Ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods are also employed to study imidazole (B134444) derivatives. While ab initio calculations are computationally intensive, they provide highly accurate results from first principles. Semi-empirical methods offer a balance between computational cost and accuracy by incorporating some experimental parameters.
In studies of related imidazole compounds, both HF and DFT methods have been used to calculate molecular geometries, vibrational frequencies, and NMR chemical shifts, with the results often showing good agreement with experimental data researchgate.net. Semi-empirical methods, such as AM1, have been utilized in the conformational analysis of imidazole ligands, providing valuable information about the potential energy surface and stable conformers lew.ro.
Molecular Modeling and Docking Studies for Molecular Interactions
Molecular modeling and docking are powerful computational tools used to predict how a molecule might interact with a biological target, such as a protein or enzyme. For imidazole derivatives, which are known for their diverse biological activities, docking studies are crucial for drug design and discovery.
In silico docking studies on various imidazole derivatives have revealed their potential as antimicrobial and anticancer agents nih.gov. These studies involve placing the ligand (the imidazole derivative) into the active site of a target protein to determine the preferred binding orientation and affinity. The binding energy, typically calculated in kcal/mol, indicates the strength of the interaction. For instance, docking studies of new imidazole derivatives against the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase have shown good binding energies, suggesting potential antimicrobial properties .
While specific docking studies on "this compound" are not extensively documented, the general methodology would involve:
Preparation of the Ligand: The 3D structure of "this compound" would be generated and optimized.
Preparation of the Receptor: A suitable protein target would be selected, and its 3D structure obtained from a protein data bank.
Docking Simulation: The ligand would be docked into the active site of the receptor using software like AutoDock.
Analysis of Results: The binding poses, binding energies, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed.
Table 2: Illustrative Molecular Docking Results for an Imidazole Derivative with a Protein Target
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Caspase-3 | -8.5 | ARG64, GLY122, SER120 |
| L-glutamine: D-fructose-6-phosphate amidotransferase | -7.9 | LYS603, GLU488 |
Note: This table provides hypothetical data to illustrate the output of a molecular docking study.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can aid in the characterization of newly synthesized compounds.
For imidazole derivatives, DFT and HF methods have been successfully used to calculate these parameters. The calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts researchgate.net. For example, in the study of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, the theoretical vibrational frequencies and NMR chemical shifts showed good agreement with the experimental values, confirming the molecular structure researchgate.net.
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Imidazole Derivative
| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP) |
| IR (C=N stretch) | 1620 cm⁻¹ | 1625 cm⁻¹ |
| ¹H NMR (imidazole proton) | 7.8 ppm | 7.7 ppm |
| ¹³C NMR (imidazole carbon) | 138 ppm | 137 ppm |
Note: The data is representative of typical correlations found in studies of similar compounds.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. This is crucial for understanding a molecule's flexibility and how it might adopt a specific conformation to bind to a receptor.
The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. By exploring the PES, researchers can identify low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For a series of imidazole ligands, conformational analysis using the MM+ force field and the semi-empirical AM1 method revealed that the most stable conformers often adopt a helical shape lew.ro. These studies also showed that many of the rotational barriers are low, allowing for easy interconversion between different conformations lew.ro. This conformational flexibility can be a key factor in the biological activity of these molecules.
Reaction Mechanism and Transition State Analysis
Theoretical chemistry can also be used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathway.
For the synthesis of imidazole derivatives, computational studies can provide insights into the reaction mechanism. For instance, a plausible mechanism for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles involves a copper- and iodine-catalyzed C-C bond cleavage of chalcones and benzylamines acs.org. Theoretical analysis of such a reaction would involve locating the transition state structures and calculating the activation energies for each step. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome. While a specific transition state analysis for reactions involving "this compound" as a reactant is not detailed in the available literature, the principles of such studies on its synthesis provide a framework for understanding its chemical transformations acs.org.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
FMO analysis is crucial in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO energy level is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO energy level indicates its capacity to accept electrons, functioning as an electrophile. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a larger gap generally implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. For various imidazole derivatives, these parameters are typically calculated using Density Functional Theory (DFT) methods, such as B3LYP, with different basis sets.
Charge distribution analysis, often performed using Mulliken population analysis, provides insights into the net atomic charges on each atom within the molecule. This information helps in identifying the electrophilic and nucleophilic centers in the molecule. In substituted imidazoles, the electronegative nitrogen atoms in the imidazole ring and any substituents, like the chlorine atom on the benzyl (B1604629) group in the case of this compound, are expected to carry partial negative charges, making them potential sites for electrophilic attack. Conversely, carbon and hydrogen atoms bonded to these electronegative atoms would likely exhibit partial positive charges.
While specific values for this compound are not documented in the available literature, the table below illustrates the kind of data that would be generated from such a computational study, based on findings for analogous compounds.
| Parameter | Expected Data Type | Significance |
| EHOMO | Energy in eV | Electron-donating ability |
| ELUMO | Energy in eV | Electron-accepting ability |
| Energy Gap (ΔE) | Energy in eV | Chemical reactivity and stability |
| Mulliken Atomic Charges | Charge in a.u. | Identification of reactive sites |
Non-Linear Optical (NLO) Properties and Related Theoretical Parameters
There is a notable absence of specific research in the accessible scientific literature detailing the non-linear optical (NLO) properties of this compound. However, the study of NLO properties in similar organic heterocyclic compounds is a vibrant area of research, and from these studies, we can infer the types of theoretical parameters that would be important for characterizing the NLO behavior of this specific compound.
NLO materials are of significant interest due to their potential applications in optoelectronic technologies, such as optical switching and frequency conversion. The NLO response of a molecule is primarily determined by its molecular structure, particularly the presence of donor-π-acceptor systems that facilitate intramolecular charge transfer.
Theoretical calculations, typically employing DFT methods, are instrumental in predicting the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is the primary determinant of a molecule's NLO activity; a higher value indicates a stronger NLO response.
For a molecule like this compound, the imidazole ring can act as an electron-rich π-system. The chlorobenzyl group, with its electron-withdrawing chlorine atom, can influence the electronic distribution and potentially enhance the NLO properties. The arrangement of these groups and the resulting intramolecular charge transfer upon excitation are critical factors.
The following table outlines the theoretical parameters that would be calculated in a computational study of the NLO properties of this compound, along with their significance.
| Parameter | Symbol | Significance |
| Dipole Moment | μ | Measure of the molecule's overall polarity. |
| Linear Polarizability | α | The linear response of the electron cloud to an external electric field. |
| First-Order Hyperpolarizability | β | The primary measure of the second-order NLO response. |
Without specific computational data, a quantitative assessment of the NLO properties of this compound cannot be provided.
Mechanistic Biochemical Interactions and Molecular Target Identification Non Clinical Focus
Exploration of Molecular Binding Sites and Affinities through In Vitro Assays
The exploration of molecular binding sites for imidazole-based compounds, including those structurally related to 1-(2-Chlorobenzyl)-1H-imidazole, has been a subject of significant research. In vitro assays are fundamental in determining the affinity of these compounds for various biological targets. For instance, studies on imidazole (B134444) derivatives have revealed their ability to bind to specific enzymes and receptors.
Radioligand binding assays are a common method used to characterize the interaction of ligands with their receptors. For example, in studies of imidazoline (B1206853) receptors, tritiated ligands like [3H]BU224 have been used to label binding sites, demonstrating a single population of saturable sites with high affinity. nih.gov Such techniques could be applied to determine the specific binding characteristics of this compound.
The affinity of imidazole derivatives is often quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For example, a library of CYP-inhibitors, which included imidazole-containing compounds, was screened for affinity towards CYP121, a target in Mycobacterium tuberculosis. conicet.gov.ar This screening led to the identification of compounds with micromolar affinity. conicet.gov.ar Similarly, various N-substituted 1H-benzimidazole derivatives have shown potent activity in the micromolar to nanomolar range against different targets. nih.gov
Table 1: Examples of In Vitro Assay Data for Structurally Related Imidazole Compounds
| Compound Class | Target | Assay Type | Measured Affinity | Reference |
| Imidazole Derivatives | CYP121 | CYP-inhibitor library screen | Micromolar (e.g., MIC₅₀ = 4.0 μM for reference) | conicet.gov.ar |
| N-substituted 1H-benzimidazoles | Various (e.g., DHFR) | Antimicrobial/Anticancer Assays | MIC: 2-16 μg/mL; IC₅₀: 1.84-10.28 μg/mL | nih.gov |
| Imidazoline Ligands (e.g., BU224) | Imidazoline-2 (I₂) Receptors | Radioligand Binding Assay | High affinity | nih.gov |
Enzyme Inhibition Kinetics and Mechanism-of-Action at the Molecular Level
The study of enzyme inhibition kinetics is crucial for understanding how a compound like this compound exerts its effects at a molecular level. This involves determining whether the inhibition is reversible or irreversible and elucidating the specific mechanism of action.
Enzyme inhibitors can be broadly classified as reversible or irreversible. aklectures.com Reversible inhibitors bind to enzymes through non-covalent interactions and can readily dissociate, while irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. aklectures.comyoutube.comlibretexts.orgyoutube.com
Reversible Inhibition: This can be further categorized into competitive, non-competitive, and uncompetitive inhibition, each with distinct effects on the enzyme's kinetic parameters (Kₘ and Vₘₐₓ). youtube.com For example, competitive inhibitors resemble the substrate and bind to the active site, which can be overcome by increasing substrate concentration. libretexts.orgyoutube.com
Irreversible Inhibition: This type of inhibition involves the formation of a stable complex between the inhibitor and the enzyme. youtube.comlibretexts.org The kinetic parameters for irreversible inhibitors include the inactivation constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). nih.gov
Kinetic studies, such as the construction of Lineweaver-Burk plots, are used to differentiate between these inhibition types. semanticscholar.org For instance, a study on halo-substituted ester/amide derivatives identified a mixed-type inhibitor of jack bean urease through such kinetic analysis. semanticscholar.org
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity.
For benzimidazole (B57391) derivatives, SAR studies have highlighted the importance of substitutions at the N-1, C-2, and C-6 positions for their pharmacological effects. nih.gov Specifically, attaching different substituents, such as benzyl (B1604629) groups, to the N-1 position can enhance chemotherapeutic activity. nih.gov
In the context of this compound, the 2-chlorobenzyl group at the N-1 position of the imidazole ring is a key structural feature. SAR studies on related compounds often explore how variations in the substituent on the benzyl ring or the nature of the heterocyclic core affect activity. For example, in a series of YC-1 analogs, which are indazole derivatives, modifications to the benzyl and furyl substituents were systematically investigated to understand their impact on biological activity. nih.gov Similarly, for 1,2,4-triazole (B32235) derivatives, the nitrogen atoms in the triazole ring are crucial for binding to receptors through hydrogen bonding. pensoft.net
Table 2: Key Structural Features and Their Importance in SAR of Related Heterocyclic Compounds
| Compound Class | Key Structural Position(s) | Importance for Activity | Reference |
| Benzimidazoles | N-1, C-2, C-6 | Crucial for pharmacological effect; N-1 substitution can enhance activity. | nih.gov |
| YC-1 Analogs (Indazoles) | N-1 (benzyl), C-3 (furyl) | Modifications influence biological activity. | nih.gov |
| 1,2,4-Triazoles | Nitrogen atoms in the ring | Important for receptor binding via hydrogen bonds. | pensoft.net |
Receptor-Ligand Interaction Profiling and Binding Assays
The interaction of small molecules with specific receptors is a cornerstone of their biological activity. Ligand-binding assays are the primary in vitro tool for profiling these interactions. taylorandfrancis.com These assays can determine the affinity and selectivity of a compound for a particular receptor.
For compounds containing an imidazole or imidazoline scaffold, a key target class is the imidazoline receptors. nih.govnih.gov These receptors are classified into subtypes, such as I₁ and I₂, and are involved in various physiological processes. nih.gov The binding of ligands to these receptors is typically assessed using radioligand binding assays with selective radiolabeled compounds. nih.gov
The development of novel ligands for these receptors is an active area of research. For example, new ligands for imidazoline receptors are being developed to better understand their function. nih.gov The profiling of this compound against a panel of receptors would be necessary to fully characterize its pharmacological profile.
Inhibition of Specific Biochemical Pathways via Molecular Interaction
The biological effects of a compound are often the result of its interaction with and inhibition of specific biochemical pathways. Several key enzymes and pathways have been identified as targets for imidazole-containing compounds.
Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a critical target for antimicrobial and anticancer agents. nih.govnewtbdrugs.orgembopress.org Inhibition of IMPDH depletes guanine nucleotide pools and can induce apoptosis in rapidly proliferating cells. nih.gov
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govtandfonline.com Certain CA isoforms are associated with diseases like cancer, making them attractive therapeutic targets. nih.govunipi.itbeilstein-journals.org Some sulfonamide derivatives containing heterocyclic moieties have been shown to be potent and selective inhibitors of tumor-associated CA isoforms. nih.govunipi.it While some related compounds activate certain CA isoforms, others act as inhibitors. nih.govtandfonline.com
Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. mdpi.comnih.gov Inhibition of tubulin polymerization is a validated mechanism for anticancer drugs. mdpi.combioworld.comnih.govencyclopedia.pub Benzimidazole derivatives have been investigated as tubulin polymerization inhibitors, with some compounds showing the ability to bind to the colchicine (B1669291) binding site on tubulin. mdpi.com
Table 3: Biochemical Pathways and Molecular Targets for Imidazole-Related Compounds
| Pathway/Target | Description | Relevance | Reference |
| IMPDH | Rate-limiting enzyme in guanine nucleotide synthesis. | Antimicrobial, anticancer. | nih.govnewtbdrugs.orgembopress.org |
| Carbonic Anhydrase | Catalyzes CO₂ hydration; some isoforms are tumor-associated. | Anticancer, various other therapeutic areas. | nih.govtandfonline.comnih.govunipi.itbeilstein-journals.org |
| Tubulin Polymerization | Formation of microtubules, essential for cell division. | Anticancer. | mdpi.comnih.govbioworld.comnih.govencyclopedia.pub |
In Vitro Cellular Uptake and Intracellular Localization Mechanisms
Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological activity. For a compound to interact with intracellular targets like IMPDH or tubulin, it must first cross the cell membrane.
The physicochemical properties of a compound, such as its lipophilicity (often expressed as logP), play a significant role in its ability to be taken up by cells. While specific studies on the cellular uptake and localization of this compound were not identified in the search, studies on related benzimidazole derivatives provide insights. For instance, the cellular uptake of benzimidazole-based tubulin inhibitors is implied by their ability to affect tubulin polymerization within the cell. mdpi.com Molecular docking studies can predict the binding of these compounds to intracellular targets, further suggesting their ability to enter the cell. mdpi.com
Exploration in Drug Discovery Scaffolds and Chemical Biology Probes
Role as a Privileged Chemical Scaffold in Ligand Design
The concept of a "privileged scaffold" is central to modern drug discovery and library design. nih.gov This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.gov The imidazole (B134444) ring is a quintessential example of such a scaffold. nih.govnih.gov Its small, aromatic, and nitrogen-containing structure is a recurring motif in numerous natural products, including the amino acid histidine, and is a core component of many FDA-approved drugs. nih.gov
The utility of the imidazole nucleus arises from its unique electronic characteristics and structural features. mdpi.com It is an electron-rich heterocycle containing two nitrogen atoms, which allows it to act as a versatile building block in medicinal chemistry. nih.govmdpi.com These nitrogen atoms can participate in crucial molecular interactions that govern ligand-target binding, such as forming hydrogen bonds, as well as engaging in van der Waals and hydrophobic interactions. nih.govnih.gov The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, combined with its aromaticity allowing for π-π stacking interactions, makes it a highly adaptable component for achieving potent and specific binding to a wide array of enzymes and receptors. nih.govnih.gov
1-(2-Chlorobenzyl)-1H-imidazole embodies this principle by combining the versatile imidazole core with a substituted benzyl (B1604629) group. This particular arrangement serves as a well-defined three-dimensional structure that can be systematically modified to explore the chemical space around a biological target, making it an excellent starting point for the design of novel ligands.
Chemical Derivatization for Enhanced Molecular Recognition
The true power of a privileged scaffold like this compound lies in its capacity for chemical derivatization. Medicinal chemists systematically modify the parent structure to enhance molecular recognition, improve potency, and optimize pharmacokinetic properties. nih.govnih.gov The goal is to develop analogues that fit more precisely into the binding pocket of a specific biological target.
This process often involves creating a library of related compounds where different functional groups are introduced at various positions on the imidazole or benzyl rings. For example, research on other imidazole derivatives has shown that such structural modifications can profoundly impact biological activity. nih.gov The introduction of different substituents can alter the molecule's size, shape, and electronic distribution, leading to improved interactions with the target protein. nih.gov
A key objective of derivatization is to establish a Structure-Activity Relationship (SAR), which links specific chemical modifications to changes in biological effect. nih.gov For instance, studies on related benzimidazole (B57391) scaffolds have demonstrated that the addition of a fluorine atom can enhance metabolic stability without negatively affecting the molecule's recognition by its target receptor. acs.org This type of strategic modification is crucial for transforming a promising lead compound into a viable drug candidate.
The table below illustrates potential derivatization strategies for a scaffold like this compound and the intended physicochemical or biological outcomes.
| Modification Site | Example Functional Group | Potential Impact | Rationale |
| Imidazole Ring (e.g., C4 or C5 position) | Methyl (-CH3) | Increased lipophilicity; potential steric interactions. | To probe for specific hydrophobic pockets in the target's binding site. |
| Imidazole Ring (e.g., C2 position) | Thioether (-SR) | Introduction of a new vector for substitution; potential for new H-bonds. | To explore alternative binding modes or add new pharmacophoric elements. nih.gov |
| Benzyl Ring | Additional Halogens (F, Br) | Altered electronic properties (pKa); modified metabolic stability. | To enhance binding through halogen bonds or block sites of metabolism. acs.org |
| Benzyl Ring | Methoxy (-OCH3) | Increased polarity; potential for new H-bond accepting capability. | To improve solubility and explore interactions with polar residues. |
This table presents hypothetical derivatization examples based on common medicinal chemistry principles.
Application as a Chemical Probe for Target Validation and Pathway Interrogation
In chemical biology, a "chemical probe" is a highly selective small molecule used as a tool to study the function of a specific protein or to interrogate a biological pathway. nih.gov The development of such probes is essential for target validation—the process of confirming that modulating a specific biological target will have the desired therapeutic effect. nih.gov
Scaffolds like this compound are ideal starting points for the creation of chemical probes. Through the process of chemical derivatization described above, a lead compound can be optimized to create a highly potent and, crucially, selective ligand for a single intended target. nih.gov This selectivity is paramount for a chemical probe, as it ensures that the observed biological effects are due to the interaction with the target of interest and not from off-target activities.
Once developed, an imidazole-based chemical probe can be used in cellular or in vivo experiments to engage its target protein. acs.org By observing the resulting biological consequences, researchers can validate the protein's role in a disease process and gain confidence that it represents a viable drug target. Therefore, while this compound itself may not be the probe, its role as a foundational scaffold enables the discovery and synthesis of these critical research tools. researchgate.net
Structure-Based Chemical Design Principles for Imidazole Derivatives
The design of modern therapeutic agents is increasingly guided by the three-dimensional structure of the biological target, a strategy known as structure-based drug design. nih.gov This approach allows for the rational design of ligands that are complementary in shape and chemical properties to the target's binding site. The imidazole scaffold is particularly well-suited for this design philosophy.
A typical workflow involves using the crystal structure of a target protein, often in complex with an initial ligand, to guide further modifications. For example, in the development of imidazole-based inhibitors against enzymes like Staphylococcus aureus dihydropteroate (B1496061) synthase (saDHPS), molecular docking studies are performed. nih.gov These computational simulations predict how different derivatives of the imidazole scaffold might bind within the enzyme's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov
These predictions allow chemists to design and synthesize new analogues with specific modifications intended to strengthen these interactions, thereby increasing binding affinity and potency. nih.gov For instance, if docking reveals an unoccupied hydrophobic pocket near the benzyl group of the ligand, a derivative with an additional alkyl group at that position might be synthesized to fill that pocket and improve binding. Similarly, identifying a potential hydrogen bond acceptor in the protein would prompt the addition of a hydrogen bond donor on the ligand. This iterative cycle of design, synthesis, and biological testing, all informed by structural data, is a powerful paradigm for developing novel imidazole-based therapeutic agents. nih.gov
Catalytic Applications and Coordination Chemistry
Ligand Design for Metal-Mediated Catalysis
1-(2-Chlorobenzyl)-1H-imidazole is classified as an N-monodentate ligand. The nitrogen atom at the 3-position (N3) of the imidazole (B134444) ring possesses a lone pair of electrons, making it the primary site for coordination to a metal center. azjournalbar.com The benzyl (B1604629) group at the 1-position (N1) introduces significant steric bulk, which can be strategically utilized in ligand design to influence the coordination geometry and reactivity of the resulting metal complex. rutgers.edu
The key features of this compound in ligand design include:
Steric Influence: The 2-chlorobenzyl group can create a specific steric environment around the metal center, which can enhance selectivity in catalytic reactions by controlling the approach of substrates. rutgers.edu
Electronic Effects: The electron-withdrawing nature of the chlorine atom on the benzyl ring can modulate the electron-donating ability of the imidazole ligand, thereby fine-tuning the electronic properties and catalytic activity of the metal center.
Structural Versatility: This ligand can be a component of more complex molecular structures, including N-heterocyclic carbenes (NHCs), which are highly effective ligands in homogeneous catalysis. rutgers.edu
Table 1: General Properties of Imidazole-Based Ligands in Catalysis
| Property | Description | Relevance to this compound |
| Coordination Site | Typically coordinates through the sp2-hybridized nitrogen atom (N3). | Expected to be the primary mode of binding to metal ions. |
| Ligand Type | Monodentate, neutral L-type ligand. | Functions as a single-point attachment ligand. |
| Steric Hindrance | Substituents on the imidazole ring or N1 position influence the steric environment. | The 2-chlorobenzyl group provides significant steric bulk. |
| Electronic Tuning | Substituents modify the electron density on the coordinating nitrogen. | The chloro-substituent allows for electronic modulation of the metal center. |
Applications in Specific Organic Transformations
While specific applications for this compound are not documented, its metal complexes would be anticipated candidates for catalyzing a range of organic transformations. Imidazole-ligated metal complexes are known to be active in various reactions. researchgate.netbeilstein-journals.org For instance, copper complexes with imidazole-containing ligands have been explored for the synthesis of trisubstituted imidazoles. acs.org
Potential catalytic applications could include:
Cross-Coupling Reactions: Palladium complexes with N-heterocyclic carbene ligands derived from substituted imidazoles are widely used in Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.
Oxidation/Reduction Reactions: The electronic environment provided by the ligand can stabilize metal centers in various oxidation states, making them suitable for redox catalysis.
Polymerization: Metal complexes with sterically demanding ligands are often used as catalysts for olefin polymerization.
Investigation of Metal-Complex Formation and Stability
The formation of a metal complex with this compound involves the donation of the lone pair of electrons from the N3 atom to an empty orbital of a transition metal ion, forming a coordinate covalent bond. The stability of the resulting complex is influenced by several factors:
Nature of the Metal Ion: The Lewis acidity of the metal ion plays a crucial role. Harder metal ions will form more stable bonds with the nitrogen donor.
Steric Factors: The steric hindrance from the 2-chlorobenzyl group can affect the stability of the complex. While it can enforce a specific, stable geometry, excessive steric clash can also destabilize the metal-ligand bond.
Solvent Effects: The polarity and coordinating ability of the solvent can impact complex formation and stability. researchgate.net
Studies on similar imidazole complexes with metals like Copper(II), Nickel(II), Zinc(II), and Technetium(V) have shown the formation of stable complexes with well-defined geometries, such as tetrahedral or square planar, depending on the metal and other coordinating ligands. researchgate.netnih.govnih.govmdpi.com For example, zinc(II) has been shown to form stable tetrahedral complexes of the type [ZnX₂(imidazole)₂] (where X is a halide). nih.gov
Studies in Homogeneous and Heterogeneous Catalysis
The application of this compound could be explored in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: In this mode, the metal complex of this compound would be dissolved in the same phase as the reactants. researchgate.net This typically allows for high activity and selectivity due to the well-defined nature of the catalytic species. The design of N-heterocyclic carbene (NHC) precursors from this imidazole is a prominent strategy in this area. rutgers.edu
Heterogeneous Catalysis: To combine the advantages of high activity with ease of catalyst separation and recycling, the homogeneous catalyst can be "heterogenized". chemistryworld.com This could be achieved by anchoring the this compound ligand or its metal complex onto a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles. beilstein-journals.org This approach bridges the gap between the two types of catalysis, aiming for a system that is both highly efficient and reusable.
Advanced Materials Science Applications
Integration into Polymer Synthesis and Functional Materials
While direct polymerization studies of 1-(2-Chlorobenzyl)-1H-imidazole are not extensively documented, its structure suggests significant potential as a monomer for creating functional polymers. The imidazole (B134444) ring is a key functional group that can be integrated into polymer chains to impart specific properties.
Research on related benzimidazole-based chromophores indicates that the imidazole ring can be tailored with functional groups, allowing for covalent incorporation into polymer backbones, such as polyamides, to create side-chain polymers with specific optical properties. rdmodernresearch.com This suggests that this compound could be functionalized and similarly incorporated into various polymer systems. The resulting materials could exhibit enhanced thermal stability, proton conductivity for fuel cell membranes, or serve as polymer-based catalysts.
The synthesis of functionalized imidazoles is a well-established area of heterocyclic chemistry, providing pathways to modify the this compound molecule for polymerization. nih.goviiste.org For instance, introducing a polymerizable group (like a vinyl or acrylic moiety) onto the imidazole or benzyl (B1604629) ring would render it a viable monomer for addition polymerization. The chlorine atom on the benzyl ring could also be used as a site for further functionalization or to influence the electronic properties of the final polymer.
Table 1: Potential Polymer Systems Incorporating this compound
| Polymer Type | Potential Role of Imidazole Moiety | Resulting Material Properties |
| Proton-Conducting Polymers | Provides basic nitrogen sites for proton hopping. | Suitable for fuel cell membranes, sensors. |
| Side-Chain NLO Polymers | Covalently attached as a chromophore. | Materials for optical data storage, telecommunications. rdmodernresearch.com |
| Coordination Polymers | Acts as a ligand to link metal centers. | Porous materials for gas storage, catalysis. researchgate.net |
| Thermosetting Resins | Acts as a curing agent or catalyst for epoxy resins. | High-performance adhesives and composites. |
Application in Optoelectronics and Sensing Technologies
The imidazole ring system is a crucial component in many molecules developed for optoelectronics due to its electron-rich nature and aromaticity. Derivatives of imidazole and its fused-ring analogue, benzimidazole (B57391), have demonstrated significant potential as chromophores, fluorescent materials, and components in non-linear optical (NLO) systems. rdmodernresearch.com
Studies on the closely related compound 1-(2-Chlorobenzyl)-2-(2-chlorophenyl)-1H-benzimidazole have highlighted its interesting photoluminescent properties. researchgate.net The incorporation of imidazole moieties into larger conjugated systems, such as phthalocyanines, has been shown to produce materials with significant NLO properties and interesting excited-state dynamics. rsc.org For example, a zinc phthalocyanine (B1677752) derivative incorporating a triphenyl imidazole moiety exhibited strong two-photon absorption, a property essential for applications in optical limiting and 3D microfabrication. rsc.org
Furthermore, theoretical studies on 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole predict it to be a potential NLO material. rdmodernresearch.com The combination of a dipole moment and hyperpolarizability in such molecules is key to their second-order NLO response. rdmodernresearch.com These findings strongly suggest that this compound could serve as a fundamental building block for more complex NLO-active molecules.
The imidazole nucleus is also a key component in the design of chemical sensors. rdmodernresearch.com The nitrogen atoms can act as binding sites for protons, anions, or cations, leading to a detectable change in the molecule's optical properties (color or fluorescence). By functionalizing this compound with appropriate recognition units, it could be developed into a selective chemosensor.
Table 2: Research Findings on Optoelectronic Properties of Related Imidazole Derivatives
| Compound/Derivative | Property Investigated | Key Finding | Potential Application | Reference |
| 1-(2-Chlorobenzyl)-2-(2-chlorophenyl)-1H-benzimidazole | Photoluminescence | Exhibits luminescent properties. | Light-emitting devices (LEDs) | researchgate.net |
| Zinc Phthalocyanine with triphenyl imidazole | Non-Linear Optics (NLO) | Possesses strong two-photon absorption and self-focusing behavior. | Optical limiting, photodynamic therapy | rsc.org |
| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Non-Linear Optics (NLO) | Theoretical calculations show a significant dipole moment and hyperpolarizability. | NLO materials | rdmodernresearch.com |
| General Imidazole Derivatives | Chemical Sensing | Imidazole ring acts as a building block for proton, anion, and cation sensors. | Environmental monitoring, medical diagnostics | rdmodernresearch.com |
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. youtube.com The structure of this compound is well-suited for participating in these interactions, making it a valuable building block for designing self-assembling systems.
Hydrogen Bonding: The lone pair on the N3 nitrogen of the imidazole ring can act as a hydrogen bond acceptor, while an N-H group in a protonated or related imidazole could be a donor. These interactions can lead to the formation of chains, tapes, or more complex three-dimensional networks. rsc.org
Metal Coordination: The N3 nitrogen is also an excellent ligand for a wide variety of metal ions. This property allows for the construction of coordination polymers and discrete metallo-supramolecular architectures, such as cages or grids. researchgate.netrsc.org Research on iron(II) tripodal imidazole complexes shows how such units can act as molecular scaffolds for the self-assembly of larger, intricate structures. rsc.org
Halogen Bonding: The chlorine atom on the benzyl group can act as a halogen bond donor, interacting with Lewis bases (like the nitrogen or oxygen atoms of other molecules). This is an increasingly recognized non-covalent interaction that can be used as a tool for crystal engineering and the formation of self-assembled supramolecular polymers. rsc.org
Through the interplay of these non-covalent forces, this compound can potentially self-assemble into ordered structures like liquid crystals, gels, or crystalline solids with tailored properties for applications in materials science and nanotechnology. youtube.com
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are powerful tools for separating and quantifying 1-(2-Chlorobenzyl)-1H-imidazole from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods for the analysis of imidazole (B134444) derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like many imidazole derivatives. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a non-polar stationary phase (like a C8 or C18 column) and a polar mobile phase. ptfarm.plnih.gov The mobile phase composition, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. ptfarm.plnih.govwiley.com The pH of the aqueous buffer can also be adjusted to control the retention of the analyte, as the imidazole ring's protonation state is pH-dependent. ptfarm.pl Detection is commonly performed using a UV detector, as the aromatic rings in this compound are expected to absorb UV light. nih.govnih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS), which also provides structural information. wiley.com
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique, particularly for volatile and thermally stable compounds. While some imidazole derivatives may require derivatization to increase their volatility and thermal stability, GC-MS offers high resolution and sensitivity. gdut.edu.cnnih.gov This method is especially useful for identifying and quantifying trace amounts of the compound and its related impurities. gdut.edu.cnnih.gov The selection of an appropriate GC column and temperature programming are critical for achieving good separation.
Table 1: Exemplary Chromatographic Conditions for Imidazole Derivative Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Reference |
|---|---|---|---|---|
| HPLC | Reversed-phase C8 or C18 | Acetonitrile/Methanol and buffered aqueous solution | UV, Mass Spectrometry (MS) | ptfarm.plnih.govwiley.com |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) | gdut.edu.cnnih.gov |
Electrophoretic Methods and Capillary Electrophoresis
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative to chromatographic techniques for the analysis of this compound. CE provides high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. psu.eduelsevierpure.com The separation in CE is based on the differential migration of charged species in an electric field. Since the imidazole moiety can be protonated, this compound can be analyzed in its cationic form.
Different modes of CE can be applied, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). CZE separates ions based on their charge-to-size ratio. For neutral or partially charged compounds, MEKC can be used, where a surfactant is added to the buffer to form micelles that act as a pseudo-stationary phase. mdpi.com The choice of buffer composition, pH, and applied voltage are crucial parameters for optimizing the separation. nih.govnih.gov For chiral imidazole derivatives, cyclodextrins can be added to the buffer as chiral selectors to enable the separation of enantiomers. ptfarm.plnih.gov
Table 2: Potential Capillary Electrophoresis Parameters for Imidazole Analysis
| CE Mode | Buffer System | Potential Additives | Detection | Reference |
|---|---|---|---|---|
| CZE | Phosphate or borate (B1201080) buffer | Organic modifiers (e.g., methanol) | UV | psu.edu |
| MEKC | Buffer with surfactants (e.g., SDS) | Cyclodextrins for chiral separation | UV | mdpi.com |
Electrochemical Detection and Biosensor Development
Electrochemical methods can provide sensitive and selective detection of this compound. These techniques are based on the measurement of an electrical signal (such as current or potential) that results from a chemical reaction at an electrode surface. The imidazole moiety can be electrochemically active, making it a target for direct electrochemical detection.
The development of chemosensors and biosensors for imidazole derivatives is an active area of research. seejph.com Imidazole compounds are known to coordinate with metal ions, a property that can be exploited in the design of electrochemical sensors. seejph.com For instance, an electrode modified with a material that selectively interacts with the imidazole ring of the target compound could be developed.
Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled to a transducer to produce a signal proportional to the analyte concentration. acs.org If this compound interacts with a specific biological target, this interaction could be harnessed to create a highly specific biosensor. acs.org For example, some imidazole derivatives are known to inhibit certain enzymes, and this inhibition could be the basis for a biosensing mechanism. acs.org
Table 3: Principles of Electrochemical and Biosensor Detection for Imidazoles
| Sensor Type | Principle of Detection | Potential Application | Reference |
|---|---|---|---|
| Electrochemical Sensor | Direct oxidation/reduction of the imidazole ring or complexation with metal ions. | Quantitative analysis in various samples. | seejph.com |
| Biosensor | Interaction with a biological recognition element (e.g., enzyme, antibody). | Highly selective detection in biological matrices. | acs.org |
Spectrophotometric Assays for Compound Quantification
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, offer a simple and cost-effective approach for the quantification of this compound. This technique relies on the principle that the compound absorbs light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the compound in the solution, as described by the Beer-Lambert Law.
The presence of the imidazole ring and the chlorobenzyl group, both of which are chromophores, suggests that this compound will exhibit characteristic absorption peaks in the UV region of the electromagnetic spectrum. mdpi.comresearchgate.net Imidazole itself has a characteristic absorption peak around 209 nm, which is attributed to a π → π* electron transition. mdpi.com The presence of the substituted benzyl (B1604629) group will likely result in additional absorption bands and a potential shift in the wavelength of maximum absorbance (λmax). nih.gov To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Table 4: UV-Vis Spectrophotometry Data for Imidazole Derivatives
| Compound | Wavelength of Maximum Absorption (λmax) | Solvent | Reference |
|---|---|---|---|
| Imidazole | ~209 nm | Aqueous solution | mdpi.com |
| Imidazole-2-carbaldehyde | 280 nm | Aqueous solution | mdpi.com |
| 4-Methyl-imidazole | 217 nm | Aqueous solution | mdpi.com |
Emerging Research Avenues and Future Directions
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
The fusion of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize how molecules are designed and synthesized. scispace.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and even design novel compounds with specific desired properties. nih.govresearchgate.net For 1-(2-Chlorobenzyl)-1H-imidazole, AI and ML could be instrumental in several areas:
Synthesis Route Optimization: AI algorithms can be trained on existing chemical reaction data to propose the most efficient and cost-effective synthesis pathways for this compound. youtube.com This could involve identifying alternative starting materials, predicting optimal reaction conditions (temperature, solvent, catalyst), and minimizing the formation of byproducts.
Derivative Design and Virtual Screening: Machine learning models can be used to design novel derivatives of this compound with enhanced biological activity or improved physicochemical properties. By learning the structure-activity relationships from a set of known compounds, these models can predict the properties of virtual compounds, allowing for the screening of vast chemical spaces without the need for extensive experimental work.
Predictive Toxicology: A significant challenge in drug discovery and materials science is the early identification of potentially toxic compounds. ML models can be trained to predict the toxicity of a molecule based on its structure, providing an early warning system for derivatives of this compound that may have undesirable effects.
| Potential AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Planning | AI tools predict potential starting materials and reaction steps to synthesize the target molecule. | Faster development of novel, more efficient synthetic routes. |
| Reaction Condition Optimization | ML models suggest optimal temperatures, solvents, and catalysts for known reactions. | Increased yield and purity, and reduced production costs. |
| Virtual Screening of Derivatives | In silico screening of hypothetical derivatives for desired properties (e.g., binding affinity). | Accelerated discovery of new, more potent analogs. |
| ADMET Prediction | AI predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. | Early-stage deselection of candidates with unfavorable properties. |
Exploration of Novel Bio-orthogonal Reactions
Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org These reactions are invaluable for studying biomolecules in their natural environment. The imidazole (B134444) scaffold of this compound presents an interesting starting point for the development of new bio-orthogonal probes.
By functionalizing the imidazole ring or the chlorobenzyl group with specific reactive handles, this compound could be transformed into a probe capable of participating in reactions such as:
Staudinger Ligation: The introduction of an azide (B81097) group would allow the molecule to react with phosphine-containing probes in a highly specific manner. acs.org
Copper-Free Click Chemistry: Incorporating a strained alkyne, such as a cyclooctyne, would enable reaction with azide-modified biomolecules. wikipedia.org
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: Functionalization with a tetrazine or a strained alkene would allow for rapid and specific ligation reactions. nih.gov
The development of such bio-orthogonal derivatives of this compound would enable its use in a variety of biological applications, including the labeling and tracking of specific cellular components.
| Bio-orthogonal Reaction | Required Functional Group | Potential Application for a Modified this compound |
| Staudinger Ligation | Azide | Labeling of phosphine-modified proteins or other biomolecules. |
| Copper-Free Click Chemistry (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | Tagging of azide-labeled cellular targets for imaging or pull-down assays. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine or Strained Alkene | Rapid and specific labeling of biomolecules in living cells. |
| Oxime/Hydrazone Ligation | Aldehyde or Ketone | Conjugation to molecules containing alkoxyamine or hydrazine (B178648) groups. nih.gov |
Development of Advanced Chemical Imaging Probes
The imidazole core is a common feature in many fluorescent probes due to its electron-donating properties and its ability to participate in excited-state proton transfer. nih.govrsc.org This makes the this compound scaffold a promising platform for the development of new chemical imaging agents.
By strategically modifying the structure, it may be possible to create probes that exhibit changes in their fluorescence properties in response to specific environmental stimuli, such as:
Ion Sensing: The introduction of chelating groups could lead to probes that selectively bind to metal ions like Zn²⁺ or Cu²⁺, resulting in a detectable change in fluorescence. mdpi.comresearchgate.net
pH Sensing: Fine-tuning the electronic properties of the imidazole ring could yield probes that are sensitive to changes in pH, allowing for the imaging of acidic organelles like lysosomes. nih.gov
Hypoxia Probes: The presence of the chlorobenzyl group could be exploited in the design of probes for detecting hypoxic (low oxygen) conditions in tumors, as the nitro-to-amino reduction is a common triggering mechanism for such probes.
The development of such probes would have significant implications for cell biology and disease diagnostics, enabling the visualization of dynamic processes in living cells and tissues.
| Probe Type | Potential Structural Modification | Sensing Mechanism | Potential Application |
| Metal Ion Sensor | Incorporation of a chelating moiety (e.g., picolinamine) | Chelation-enhanced fluorescence or fluorescence quenching upon ion binding. | Imaging of metal ion homeostasis in cells. |
| pH Probe | Addition of acidic or basic functional groups | pH-dependent protonation state alters the electronic structure and fluorescence. | Visualizing pH gradients in cellular compartments like lysosomes. |
| Hypoxia Sensor | Introduction of a nitro group on the benzyl (B1604629) ring | Reduction of the nitro group under hypoxic conditions to a fluorescent amine. | Imaging of tumor hypoxia for cancer research and therapy guidance. |
Unexplored Chemical Reactivity Landscapes and Synthetic Challenges
While the synthesis of this compound is well-established, there remain unexplored areas of its chemical reactivity. A deeper understanding of its reactivity could lead to the development of novel synthetic methodologies and the discovery of new derivatives with unique properties.
Key areas for future investigation include:
C-H Activation: The direct functionalization of the C-H bonds on the imidazole ring or the benzyl group would provide a more atom-economical and efficient way to synthesize derivatives. Exploring different catalytic systems for C-H activation could unlock new synthetic pathways.
Cross-Coupling Reactions: The chlorine atom on the benzyl group serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic exploration of these reactions with a wide range of coupling partners could generate a diverse library of new compounds.
Photocatalysis: The use of visible light photocatalysis could enable novel transformations that are not accessible through traditional thermal methods. Investigating the photochemical reactivity of this compound could lead to the discovery of new reactions and intermediates.
Addressing the synthetic challenges associated with these advanced reactions, such as regioselectivity and functional group tolerance, will be crucial for unlocking the full potential of the this compound scaffold.
| Area of Reactivity | Description | Synthetic Challenge | Potential Outcome |
| C-H Activation | Direct functionalization of C-H bonds to form new C-C or C-heteroatom bonds. | Achieving high regioselectivity on the imidazole and benzyl rings. | More efficient and "greener" synthesis of complex derivatives. |
| Advanced Cross-Coupling | Utilizing the chloro-substituent for a wider range of metal-catalyzed cross-coupling reactions. | Catalyst poisoning by the imidazole nitrogen and optimizing reaction conditions. | Rapid generation of a diverse library of novel compounds. |
| Photoredox Catalysis | Using light to initiate novel chemical transformations. | Identifying suitable photocatalysts and understanding the excited-state reactivity. | Access to unique molecular architectures not achievable by thermal methods. |
Q & A
Q. What are the standard synthetic protocols for preparing 1-(2-chlorobenzyl)-1H-imidazole, and how can reaction conditions be optimized?
The synthesis typically involves copper-catalyzed coupling between 2-chlorobenzyl chloride and 1H-imidazole under inert conditions. A common method uses DMF as a solvent, K₂CO₃ as a base, and CuI (0.1 eq.) as a catalyst, stirred at 120°C for 24 hours . Purification via column chromatography or silica gel thin-layer chromatography is standard. For optimization, adjusting the molar ratio of reactants (e.g., 1.2 eq. imidazole) and catalyst loading (e.g., CuI vs. Pd-based systems) can improve yields, which are often low (~17%) in initial attempts .
Q. How are structural and purity characteristics of this compound validated in academic research?
Characterization relies on:
- NMR spectroscopy : Key ¹H NMR signals include aromatic protons (δ 7.57 ppm for imidazole C-H) and the benzylic CH₂ group (δ 5.23 ppm) .
- Mass spectrometry : HRMS (m/z [M+H]⁺ 193.05) confirms molecular weight .
- Elemental analysis : Matches calculated vs. experimental C/H/N percentages to verify purity .
Q. What structural features of this compound influence its bioactivity?
The 2-chlorobenzyl group enhances lipophilicity and electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets. Comparative studies with analogs (e.g., 4-chlorobenzyl derivatives) suggest that substituent position affects activity, as seen in cytochrome P450 inhibition . The imidazole ring’s nitrogen atoms may coordinate metal ions in biological targets .
Advanced Research Questions
Q. How can QSAR models guide the design of this compound analogs with enhanced bioactivity?
Comparative Molecular Similarity Indices Analysis (CoMSIA) models, trained on imidazole analogs (e.g., anticonvulsant 1-(naphthylalkyl)-1H-imidazoles), can predict bioactivity by correlating steric, electrostatic, and hydrophobic fields with ED₅₀ values. For example, substituents at the benzyl position (e.g., nitro, trifluoromethyl) can be modeled to optimize interactions with target proteins . Training/test set partitioning (4:1 ratio) and validation using metrics like q² and r² are critical .
Q. How can discrepancies in NMR spectral data for this compound derivatives be resolved?
Discrepancies in chemical shifts (e.g., aromatic proton multiplicity) may arise from solvent effects, pH, or tautomerism. Deuterated solvents (CDCl₃ vs. DMSO-d₆) and 2D NMR techniques (e.g., COSY, HSQC) can resolve ambiguities. For example, in CDCl₃, the imidazole proton appears as a singlet (δ 7.57 ppm), while DMSO-d₆ may split signals due to hydrogen bonding .
Q. What strategies improve regioselective functionalization of this compound for drug discovery?
Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables regioselective C-H functionalization. For instance, introducing aryl groups at the imidazole C5 position (using 4-bromobenzaldehyde) achieves diversification while retaining the chlorobenzyl moiety’s bioactivity. Silica gel chromatography (PE:EA gradients) separates regioisomers .
Q. How does this compound interact with cytochrome P450 enzymes, and what experimental assays validate inhibition?
Inhibition of CYP2A13 (a lung-specific isoform) is assessed via fluorometric assays using coumarin-based probes. Competitive binding studies (e.g., IC₅₀ determination) and molecular docking (AutoDock Vina) into the enzyme’s active site (PDB: 5KX) can identify key interactions, such as π-π stacking with Phe residues .
Q. What computational methods predict the metabolic stability of this compound derivatives?
ADMET prediction tools (e.g., SwissADME) analyze metabolic sites (e.g., imidazole ring oxidation) and clearance rates. DFT calculations (B3LYP/6-31G*) model reaction pathways for hepatic degradation, while molecular dynamics simulations (AMBER) assess binding persistence in CYP450 isoforms .
Q. How can thermal stability data inform formulation studies of this compound-based compounds?
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) determine decomposition temperatures (Td) and phase transitions. For example, derivatives with tert-butyl groups (e.g., compound 7) show enhanced stability (Td > 200°C) compared to nitro-substituted analogs, guiding excipient selection .
Methodological Considerations
Q. What analytical techniques differentiate this compound from structural analogs like clotrimazole?
Q. How are bioactivity contradictions between in vitro and in vivo models addressed?
Dose-response curves in rodent seizure models (e.g., MES test) validate in vitro CYP450 inhibition data. Pharmacokinetic studies (plasma half-life, brain penetration) using LC-MS/MS quantify bioavailability discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
